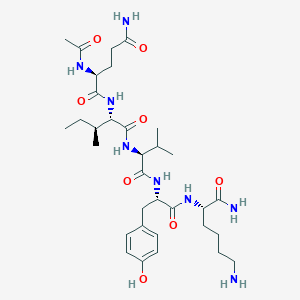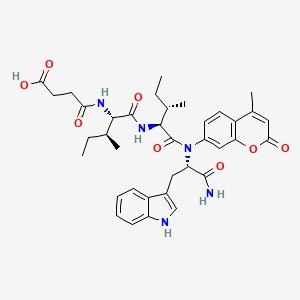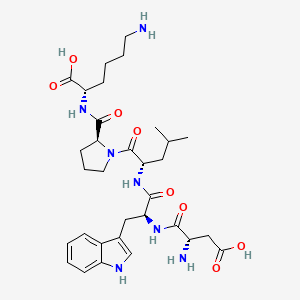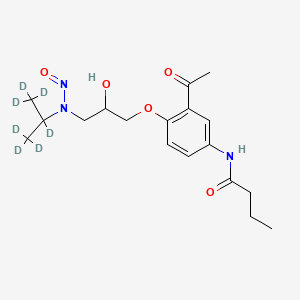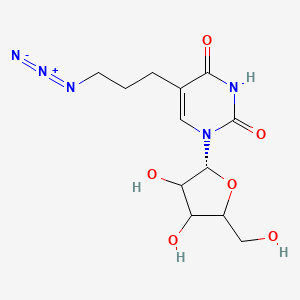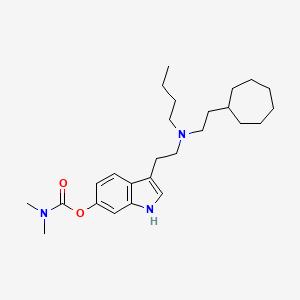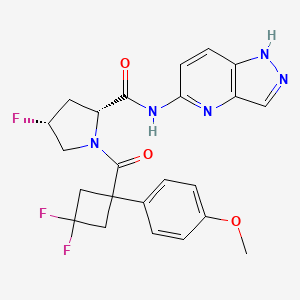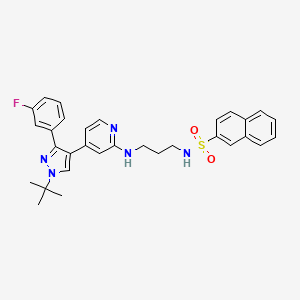
N1-Methyl-arabinoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methyl-arabinoadenosine is a purine nucleoside analog known for its significant biological activities. This compound has garnered attention due to its potential applications in various fields, including medicine and biochemistry. It is structurally similar to adenosine but features a methyl group at the N1 position and an arabinose sugar moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-arabinoadenosine typically involves the methylation of arabinoadenosine. The process begins with the protection of the hydroxyl groups on the arabinose sugar, followed by the selective methylation of the N1 position of the adenine base. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include methyl iodide and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: N1-Methyl-arabinoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups of the arabinose moiety.
Reduction: The compound can be reduced under specific conditions, affecting the adenine base.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-methylated analogs.
Wissenschaftliche Forschungsanwendungen
N1-Methyl-arabinoadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA modification and its impact on gene expression.
Medicine: Investigated for its potential anticancer properties, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of N1-Methyl-arabinoadenosine involves its incorporation into RNA, where it can affect the stability and function of the RNA molecule. It is recognized by specific proteins that bind to methylated RNA, influencing various cellular processes. In cancer cells, it can inhibit DNA synthesis and induce apoptosis, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N1-Methyladenosine: Similar in structure but lacks the arabinose sugar moiety.
Arabinoadenosine: Similar sugar moiety but lacks the methyl group at the N1 position.
N6-Methyladenosine: Another methylated adenosine analog but with the methyl group at the N6 position.
Uniqueness: N1-Methyl-arabinoadenosine is unique due to the combination of the methyl group at the N1 position and the arabinose sugar. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H15N5O4 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7+,8?,11-/m1/s1 |
InChI-Schlüssel |
GFYLSDSUCHVORB-INWNYVOZSA-N |
Isomerische SMILES |
CN1C=NC2=C(C1=N)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
